Acetic acid, (acetylthio)-
CAS No.: 1190-93-8
Cat. No.: VC20758096
Molecular Formula: C4H6O3S
Molecular Weight: 134.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190-93-8 |
|---|---|
| Molecular Formula | C4H6O3S |
| Molecular Weight | 134.16 g/mol |
| IUPAC Name | 2-acetylsulfanylacetic acid |
| Standard InChI | InChI=1S/C4H6O3S/c1-3(5)8-2-4(6)7/h2H2,1H3,(H,6,7) |
| Standard InChI Key | QSBWDKUBOZHGOU-UHFFFAOYSA-N |
| SMILES | CC(=O)SCC(=O)O |
| Canonical SMILES | CC(=O)SCC(=O)O |
Introduction
Acetic acid, (acetylthio)-, also known as (acetylthio)acetic acid (CAS 1190-93-8), is a sulfur-containing derivative of acetic acid with unique chemical properties and specialized applications. This compound features both acetyl (-COCH₃) and thiol (-SH) functional groups attached to an acetic acid backbone, giving it distinct reactivity compared to conventional acetic acid derivatives .
Key Physicochemical Properties
The compound exhibits dual reactivity from its functional groups:
-
Acidic character (pKa ~4.7 for carboxyl group, comparable to acetic acid )
-
Thiol reactivity (nucleophilic sulfur atom enables disulfide bond formation)
Experimental data shows:
-
Enhanced thermal stability due to thioester bonding
Synthesis and Applications
Synthetic Utility
Primary uses focus on organic synthesis:
-
Thioester production: Acts as precursor for biologically active thioesters
-
Crosslinking agent: Forms disulfide bridges in polymer chemistry
-
Pharmaceutical intermediates: Used in drug candidate synthesis
| Application Sector | Specific Use Case |
|---|---|
| Material Science | Vulcanization accelerator |
| Medicinal Chemistry | Prodrug development |
| Biochemistry | Protein modification studies |
| Safety Parameter | Requirement |
|---|---|
| Storage Temperature | 2-8°C under inert atmosphere |
| PPE | Nitrile gloves, face shield |
| Spill Management | Neutralize with sodium bicarbonate |
Current research indicates potential in green chemistry applications due to its biodegradability compared to petroleum-based thiol compounds . While less studied than acetic acid, its unique sulfur chemistry makes it valuable for specialized synthetic pathways requiring both carboxylic acid and thiol functionalities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume